Enantiomer-Specific Enzyme Kinetics: D-BAIBA Shows 100-Fold Higher Affinity than L-BAIBA for D-3-Aminoisobutyrate-Pyruvate Aminotransferase
The purified rat liver enzyme D-3-aminoisobutyrate-pyruvate aminotransferase (EC 2.6.1.40) exhibits a stark preference for the D-enantiomer of 3-aminoisobutyric acid. The apparent Km for D-3-aminoisobutyrate is 35 μM, whereas the Km for L-3-aminoisobutyrate is 100-times larger (estimated ~3.5 mM). This demonstrates that the D-enantiomer is a far superior substrate for this key catabolic enzyme [1]. In a related study, the same enzyme was shown to have a Km of 0.12 mM for (R)-3-aminoisobutyric acid when competing with β-alanine [2].
| Evidence Dimension | Substrate affinity (Km) for D-3-aminoisobutyrate-pyruvate aminotransferase |
|---|---|
| Target Compound Data | D-3-Aminoisobutyrate: apparent Km = 35 μM; L-3-Aminoisobutyrate: Km = 100-times larger (~3.5 mM) [1]; (R)-3-aminoisobutyric acid: Km = 0.12 mM (competitive with β-alanine) [2] |
| Comparator Or Baseline | L-3-Aminoisobutyrate (Km ~3.5 mM); β-Alanine (Km = 0.7 mM Ki, or 1.4 mM as substrate) [2] |
| Quantified Difference | D-enantiomer affinity is 100-fold higher than L-enantiomer [1] |
| Conditions | Purified enzyme from rat liver; assay with pyruvate as amino acceptor |
Why This Matters
The enantiomer used dictates the outcome of any study involving this enzyme, with the D-enantiomer being essential for accurately modeling physiological catabolism.
- [1] Kakimoto Y, et al. Purification and characterization of D-3-aminoisobutyrate-pyruvate aminotransferase from rat liver. Biochim Biophys Acta. 1990;1033(1):12-18. doi:10.1016/0304-4165(90)90183-w View Source
- [2] Tamaki N, et al. Identity of D-3-aminoisobutyrate-pyruvate aminotransferase with alanine-glyoxylate aminotransferase 2. Biochim Biophys Acta. 1993;1156(2):137-142. doi:10.1016/0304-4165(93)90129-v View Source
